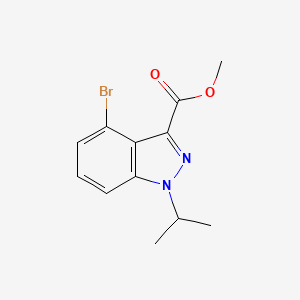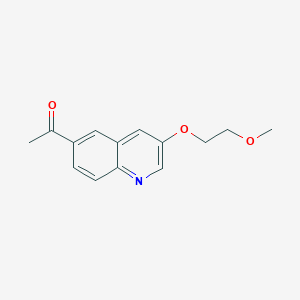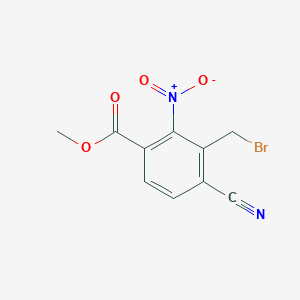
Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate is an organic compound with a complex structure that includes bromomethyl, cyano, and nitro functional groups attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine under hydrogenation conditions.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential in drug development due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the nitro and cyano groups can participate in redox reactions. These interactions are crucial for its role in organic synthesis and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Lacks the cyano and nitro groups, making it less reactive in certain types of reactions.
Methyl 4-(bromomethyl)benzoate: Similar structure but with different positioning of functional groups, affecting its reactivity and applications.
Uniqueness
Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations.
Eigenschaften
Molekularformel |
C10H7BrN2O4 |
|---|---|
Molekulargewicht |
299.08 g/mol |
IUPAC-Name |
methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)7-3-2-6(5-12)8(4-11)9(7)13(15)16/h2-3H,4H2,1H3 |
InChI-Schlüssel |
NAISYODSKDRCBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


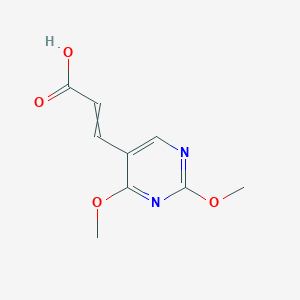
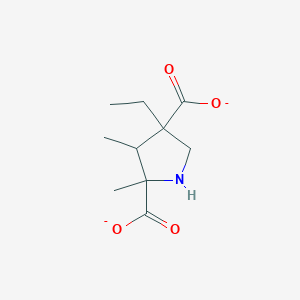
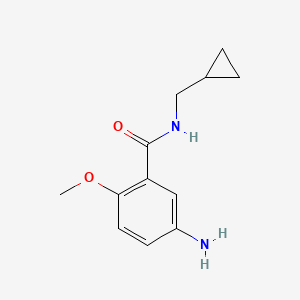
![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)

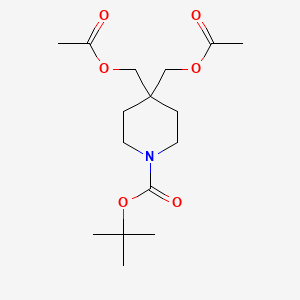
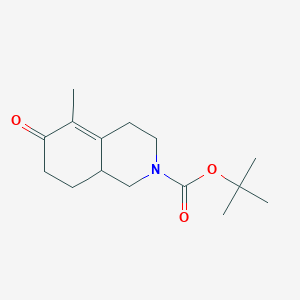
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
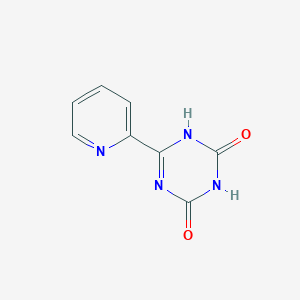
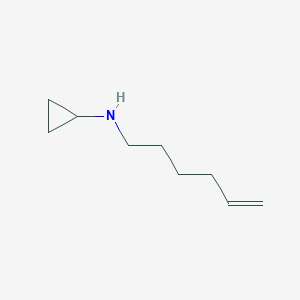
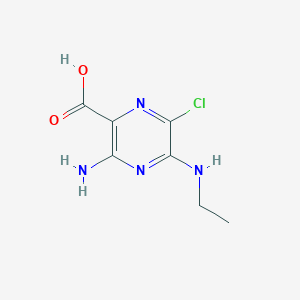
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)
